2-(6-Pyridin-3-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Description
2-(6-Pyridin-3-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone (CAS: 894000-51-2) is a heterocyclic compound featuring a pyridazine core substituted with a pyridin-3-yl group at the 6-position and a sulfanyl group at the 3-position. The sulfanyl group is further linked to a pyrrolidin-1-ylethanone moiety. The compound’s molecular formula is C₁₅H₁₆N₄OS (molecular weight: 300.38 g/mol), and its synthetic route likely involves nucleophilic substitution or coupling reactions to introduce the sulfanyl and pyrrolidine groups .
Properties
IUPAC Name |
2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c20-15(19-8-1-2-9-19)11-21-14-6-5-13(17-18-14)12-4-3-7-16-10-12/h3-7,10H,1-2,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLJBYFKLRJMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329064 | |
| Record name | 2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894000-51-2 | |
| Record name | 2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(6-Pyridin-3-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridazinyl moiety linked to a pyridine ring and a pyrrolidine group, which is significant for its biological interactions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The compound's ability to interact with cyclin-dependent kinases (CDKs) suggests a potential role in cancer therapy, particularly in CDK4-mediated disorders .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. This suggests that it may be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of CDK Activity : Similar compounds have been shown to inhibit CDK activity, leading to cell cycle arrest in cancer cells.
- Modulation of Cytokine Production : The compound appears to downregulate the expression of cytokines such as IL-6 and TNF-alpha, contributing to its anti-inflammatory effects.
Study 1: Anticancer Efficacy
A study involving the administration of this compound in a mouse model of melanoma demonstrated a reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as an anticancer agent.
Study 2: Anti-inflammatory Activity
In another study focused on inflammatory bowel disease, treatment with this compound resulted in decreased levels of inflammatory markers and improved histological scores in treated animals. This suggests that it may modulate immune responses effectively.
Data Summary Table
| Property | Findings |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄S |
| Anticancer Activity | Inhibits CDK4; induces apoptosis |
| Anti-inflammatory Effect | Reduces pro-inflammatory cytokines |
| Mechanism | CDK inhibition; cytokine modulation |
Comparison with Similar Compounds
Key Observations :
- Pyrrolidine vs.
- Sulfanyl Group : Present in the target and analogs (e.g., 893994-76-8), this group may contribute to redox activity or hydrogen bonding.
- Pyridazine vs. Pyridine : Pyridazine’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity compared to pyridine derivatives like HB085 .
Pharmacologically Tested Analogs ()
NAT-1 and NAT-2 (thiazolidinone derivatives with nicotinamide groups) share functional similarities with the target compound, such as sulfur-containing heterocycles and amide linkages. However, their thiazolidinone core differs significantly from pyridazine, likely leading to divergent biological targets. For instance, thiazolidinones are known for antidiabetic and antimicrobial activities, whereas pyridazine derivatives often exhibit kinase inhibition .
Hydroxypyrrolidine Derivatives ()
Compounds like (R)-2-Amino-1-((R)-3-hydroxypyrrolidin-1-yl)-2-phenylethanone (similarity score: 0.84) feature hydroxylated pyrrolidine groups.
Research Findings and Implications
Physicochemical Properties
- Solubility : The target compound’s pyridazine and pyrrolidine groups may confer moderate solubility in polar solvents, whereas analogs with bulky aryl substituents (e.g., 893995-39-6) are likely more lipophilic .
- Stability : The sulfanyl group could render the compound susceptible to oxidation, necessitating stability studies under varying pH and temperature conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
